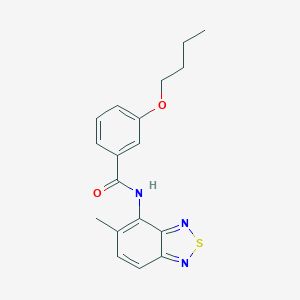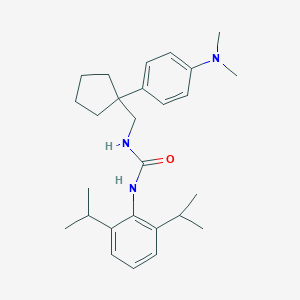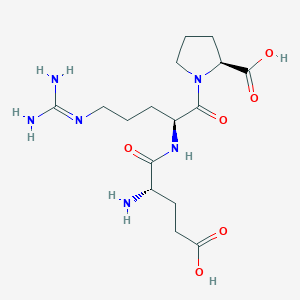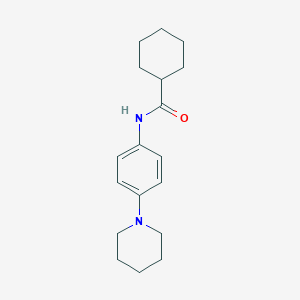
Ergosta-7,22-dien-3-yl linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergosta-7,22-dien-3-yl linoleate is a natural compound found in various plants and fungi. It is a conjugated linoleic acid (CLA) derivative and has been studied for its potential health benefits.
Mechanism of Action
The mechanism of action of Ergosta-7,22-dien-3-yl linoleate is not fully understood. It is believed to act through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It also modulates the immune system and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and prostaglandins in animal models of inflammation. It also increases the levels of antioxidants and reduces oxidative stress. In addition, it has been shown to modulate lipid metabolism and reduce the levels of cholesterol and triglycerides in animal models.
Advantages and Limitations for Lab Experiments
Ergosta-7,22-dien-3-yl linoleate has several advantages for lab experiments. It is a natural compound and can be easily synthesized from ergosterol. It has been shown to have low toxicity and can be used at relatively high concentrations. However, the yield of the synthesis method is relatively low, and alternative methods are being explored. In addition, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects.
Future Directions
There are several future directions for the study of Ergosta-7,22-dien-3-yl linoleate. One direction is to explore its potential as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential as an anti-inflammatory agent. Further studies are needed to determine its effects in various animal models of inflammation and to elucidate its mechanism of action. In addition, further studies are needed to explore its potential as a lipid-lowering agent and to determine its effects on lipid metabolism in animal models and clinical trials.
Conclusion:
This compound is a natural compound found in various plants and fungi. It has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects. This compound has several advantages for lab experiments, including its natural origin and low toxicity. However, alternative synthesis methods are being explored due to the low yield of the current method. There are several future directions for the study of this compound, including its potential as an anti-cancer and anti-inflammatory agent, as well as its potential as a lipid-lowering agent.
Synthesis Methods
Ergosta-7,22-dien-3-yl linoleate can be synthesized from ergosterol, which is found in fungi. The synthesis involves several steps, including hydrolysis, oxidation, and esterification. The yield of this synthesis method is relatively low, and alternative methods are being explored.
Scientific Research Applications
Ergosta-7,22-dien-3-yl linoleate has been studied for its potential health benefits, including anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. In addition, it has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
CAS RN |
138349-20-9 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
661.1 g/mol |
IUPAC Name |
[(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H76O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h12-13,15-16,24-25,27,35-39,41-43H,8-11,14,17-23,26,28-34H2,1-7H3/b13-12+,16-15+,25-24+/t36-,37+,38?,39-,41+,42-,43-,45-,46+/m0/s1 |
InChI Key |
UOJOULYYDYIENL-SKWXZYQGSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CCC2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)C=CC(C)C(C)C)C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)C=CC(C)C(C)C)C)C |
synonyms |
EDYLO ergosta-7,22-dien-3-yl linoleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
